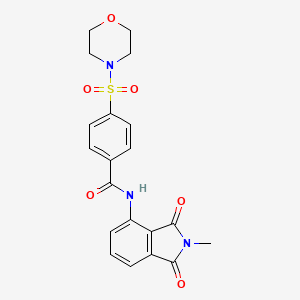

![molecular formula C22H30N6O3 B6524491 1'-[4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanoyl]-[1,4'-bipiperidine]-4-carboxamide CAS No. 440331-33-9](/img/structure/B6524491.png)

1'-[4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanoyl]-[1,4'-bipiperidine]-4-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is part of a series of bis-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)alkanes . It is a modulator of GPR139, a G protein-coupled receptor . The compound is used in the treatment of diseases, disorders, or conditions associated with GPR139 .

Synthesis Analysis

The traditional method of synthesis of a 3-alkyl-1,2,3-benzotriazin-4-one is to diazotize an appropriately substituted N-alkylanthranilamide . This methodology has been applied to the synthesis of a series of 1,x-bis-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)alkanes by bis-diazotization of the appropriate bis-anthranilamide .Molecular Structure Analysis

The crystal structures of a series of bis-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)alkanes have been determined by single crystal X-ray diffraction analysis . The structural parameters of the triazinone rings in these compounds do not display systematic differences with respect to those reported for a few analogous compounds .Chemical Reactions Analysis

The preparation and characterization of 3,4-dihydro-4-oxo-1,2,3-benzotriazinyl esters of Fmoc-amino acids and their use in solid phase peptide synthesis is described . Ionization of the liberated hydroxy component by the starting resin-bound amine provides a useful color indicator of the progress of acylation reactions .科学研究应用

Peptide Synthesis

TBTU serves as a coupling reagent in peptide synthesis. It facilitates the formation of peptide bonds by activating carboxylic acids and amino groups. Specifically:

- Coupling Reagent : TBTU efficiently couples amino acids during solid-phase peptide synthesis, minimizing racemization and ensuring high yields of desired peptides .

Suppression of Racemization

TBTU acts as an additive that suppresses racemization during peptide synthesis. Racemization can lead to unwanted mixtures of enantiomers, affecting the purity of synthesized peptides. TBTU helps maintain the desired chirality .

Macrocyclic Polyamine Derivatives

Researchers use TBTU as a coupling reagent to synthesize macrocyclic polyamine derivatives . These compounds have applications in drug discovery, particularly as potential anticancer agents or enzyme inhibitors .

Hematoregulatory Nonapeptide Synthesis

TBTU plays a crucial role in the large-scale preparation of the hematoregulatory nonapeptide (Glp-Glu-Asp)₂-DAS-(Lys)₂ (also known as SK&F 107647 ). This peptide has implications for blood regulation and immune response .

Agonists of GPR139

Recent patent literature suggests that compounds related to TBTU, specifically 4-oxo-3,4-dihydro-1,2,3-benzotriazines , act as agonists of GPR139 . GPR139 is a G protein-coupled receptor associated with various physiological processes. These compounds may have therapeutic potential .

作用机制

Target of Action

The primary target of this compound is GPR139 , a G protein-coupled receptor . GPR139 is associated with various diseases, disorders, and conditions, and the compound acts as an agonist to this receptor .

Mode of Action

As an agonist of GPR139, the compound binds to the receptor and activates it . This activation triggers a series of intracellular events and changes, leading to the therapeutic effects of the compound .

Biochemical Pathways

Given its role as a gpr139 agonist, it likely influences pathways downstream of gpr139 activation

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on its interaction with GPR139 . As an agonist, it activates GPR139, which can lead to various cellular responses depending on the cell type and the specific downstream pathways activated .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with GPR139

属性

IUPAC Name |

1-[1-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoyl]piperidin-4-yl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N6O3/c23-21(30)16-7-12-26(13-8-16)17-9-14-27(15-10-17)20(29)6-3-11-28-22(31)18-4-1-2-5-19(18)24-25-28/h1-2,4-5,16-17H,3,6-15H2,(H2,23,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBEXWKXBBSLOSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C2CCN(CC2)C(=O)CCCN3C(=O)C4=CC=CC=C4N=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-[4-(4-Oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanoyl]-[1,4'-bipiperidine]-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

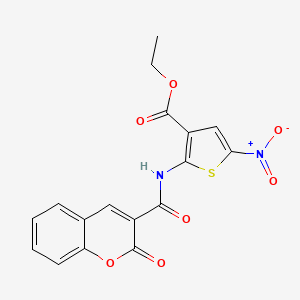

![ethyl 3-[4-(azepane-1-sulfonyl)benzamido]-1-benzofuran-2-carboxylate](/img/structure/B6524420.png)

![2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(naphthalen-1-yl)acetamide](/img/structure/B6524428.png)

![4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]-N-(propan-2-yl)benzamide](/img/structure/B6524449.png)

![2-(4-chlorophenoxy)-1-{1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}ethan-1-one](/img/structure/B6524475.png)

![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methoxybenzamide](/img/structure/B6524480.png)

![4-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-1,2-dihydroquinazoline-2-thione](/img/structure/B6524486.png)

![1-{1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}-2-phenylbutan-1-one](/img/structure/B6524496.png)

![3-[(4-chlorophenyl)methyl]-N-(2,3-dimethylcyclohexyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6524506.png)

![N-[(1Z)-1-{cyano[(2-methoxyethyl)carbamoyl]methylidene}-1H-isoindol-3-yl]-4-fluorobenzamide](/img/structure/B6524509.png)

![methyl 4-[(2-benzoyl-4-chlorophenyl)carbamoyl]benzoate](/img/structure/B6524510.png)

![2-[(6-fluoro-4-methylquinolin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B6524520.png)

![N-[(2-chlorophenyl)methyl]-4-[(2-{[(2,4-dimethylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B6524524.png)